3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
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Overview
Description
3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core with multiple substituents, including an ethoxybenzoyl group, a fluorine atom, and a morpholin-4-yl group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The use of automated synthesis platforms and high-throughput screening methods can help optimize reaction conditions and improve yield and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.
Addition: Electrophilic addition reactions may involve reagents like bromine (Br2) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various functional groups such as alkyl or aryl groups.
Addition: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride can be utilized as a probe to study biological processes. Its fluorescence properties make it suitable for imaging and tracking cellular components.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.
Comparison with Similar Compounds
3-(4-Methoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride
3-(4-Ethoxybenzoyl)-6-fluoroquinoline hydrochloride
Uniqueness: 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both the ethoxybenzoyl and fluorine groups enhances its reactivity and potential for further functionalization, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(4-ethoxyphenyl)-(6-fluoro-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3.ClH/c1-2-28-17-6-3-15(4-7-17)22(26)19-14-24-20-8-5-16(23)13-18(20)21(19)25-9-11-27-12-10-25;/h3-8,13-14H,2,9-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLWEDGUXXHGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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